molecular formula C12H17NO4S B2594604 2-Benzenesulfonamidohexanoic acid CAS No. 108244-71-9

2-Benzenesulfonamidohexanoic acid

Cat. No.: B2594604
CAS No.: 108244-71-9
M. Wt: 271.33
InChI Key: VBLZXGQFGDIFIP-UHFFFAOYSA-N
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Description

2-Benzenesulfonamidohexanoic acid is a synthetic organic compound with the molecular formula C12H17NO4S and a molecular weight of 271.33 g/mol . Its structure features a hexanoic acid chain substituted at the second carbon with a benzenesulfonamide group, as represented by the SMILES notation CCCCC(C(=O)O)NS(=O)(=O)c1ccccc1 . This compound belongs to the benzenesulfonamide class, which is extensively documented in scientific literature for its role as a key pharmacophore in the development of potent enzyme inhibitors . Benzenesulfonamide derivatives are primarily investigated for their ability to act as potent and selective inhibitors of carbonic anhydrases , a family of enzymes that catalyze the hydration of carbon dioxide . These enzymes are implicated in numerous physiological and pathological processes, making their inhibitors valuable as research tools and therapeutic agents for conditions like glaucoma, epilepsy, and tumors . Furthermore, benzenesulfonamide-based compounds have shown promising inhibitory action against pathogenic bacterial enzymes, such as the α-CA from Vibrio cholerae , suggesting their potential application in developing novel anti-infective agents . The core benzenesulfonamide structure is also utilized in the modification of pharmaceuticals and in the development of analytical methods for environmental monitoring . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzenesulfonamido)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-2-3-9-11(12(14)15)13-18(16,17)10-7-5-4-6-8-10/h4-8,11,13H,2-3,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLZXGQFGDIFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Benzenesulfonamidohexanoic Acid and Its Analogues

Established Synthetic Pathways for N-Benzenesulfonamido Derivatives

Traditional methods for preparing N-benzenesulfonamido compounds are robust and widely documented, typically relying on the reaction between an amine and a sulfonyl derivative or the functionalization of an aromatic ring.

The most direct and common method for synthesizing 2-benzenesulfonamidohexanoic acid involves the formation of a sulfonamide bond between 2-aminohexanoic acid (norleucine) and a benzenesulfonyl derivative. This reaction is a classic example of nucleophilic substitution at a sulfur center.

The typical procedure involves reacting 2-aminohexanoic acid with benzenesulfonyl chloride in the presence of a base. This is often carried out under Schotten-Baumann conditions, using an aqueous base like sodium hydroxide (B78521) or sodium carbonate to neutralize the hydrogen chloride byproduct and facilitate the reaction. The amine group of the amino acid acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.

Alternatively, for related syntheses, a carboxylic acid can be converted into an intermediate acid chloride using thionyl chloride (SOCl₂). nih.gov This intermediate can then react with a sulfonic aniline (B41778) to form the desired amide linkage, a strategy that can be adapted for building complex analogues. nih.gov A one-pot microwave-assisted synthesis has also been developed for coupling sulfonic acids or their sodium salts directly with amines, offering good functional group tolerance and high yields. organic-chemistry.org

Table 1: Comparison of Established Sulfonamide Formation Methods
MethodKey ReagentsTypical ConditionsAdvantagesReference
Schotten-Baumann ReactionAmino Acid, Benzenesulfonyl Chloride, Aqueous Base (e.g., NaOH)Room temperature, biphasic systemWell-established, reliable, uses common reagents organic-chemistry.org
Acid Chloride IntermediateCarboxylic Acid, SOCl₂, Sulfonic Aniline, Base (e.g., DIPEA)Two steps: 1) Room temp. 2) Room temp. in DCMVersatile for building complex amides nih.gov
Microwave-Assisted SynthesisSulfonic Acid/Salt, Amine, PPh₃, CCl₃CNMicrowave irradiationRapid, high yields, good functional group tolerance organic-chemistry.org

An alternative strategy begins with the functionalization of benzene (B151609) itself. Aromatic sulfonation is a cornerstone of electrophilic aromatic substitution, where a hydrogen atom on the benzene ring is replaced by a sulfonic acid (–SO₃H) group. wikipedia.org

This is typically achieved by heating benzene with fuming sulfuric acid (H₂SO₄ containing excess SO₃) or chlorosulfuric acid (HSO₃Cl). wikipedia.org The resulting benzenesulfonic acid is a versatile intermediate. To become reactive towards an amine, it is usually converted into benzenesulfonyl chloride. This transformation can be accomplished using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Once benzenesulfonyl chloride is formed, it can be coupled with 2-aminohexanoic acid as described in the previous section. nih.gov

More recent developments offer a one-pot strategy that bypasses the prefunctionalization of the amine. This method uses copper ligand-to-metal charge transfer (LMCT) to convert aromatic carboxylic acids directly into sulfonyl chlorides, which are then aminated in the same reaction vessel to yield sulfonamides. acs.orgnih.gov This decarboxylative halosulfonylation is notable for its use of readily available starting materials. acs.orgnih.govacs.org The process involves the generation of an aryl radical from the carboxylic acid, which is then captured by sulfur dioxide to form an aryl sulfonyl radical, ultimately leading to the sulfonyl halide. nih.gov

Novel Approaches in the Preparation of this compound-Related Structures

Modern synthetic chemistry seeks to improve upon traditional methods by enhancing efficiency, reducing waste, and avoiding harsh conditions or toxic metals.

There is a growing interest in developing transition-metal-free coupling reactions to avoid the cost and toxicity associated with metal catalysts. cas.cn Several innovative, metal-free methods for synthesizing sulfonamides have emerged.

One such approach involves an iodine-tert-butyl hydroperoxide (TBHP) system that promotes the sulfonylation of amines using N-hydroxy sulfonamides via the oxidative cleavage of an S-N bond. rsc.org This method is advantageous for its use of cost-effective, metal-free reagents and an environmentally friendly solvent. rsc.org Another strategy employs a multifunctional reagent to enable the direct dehydrative C-N coupling of phenols and primary amines without requiring a transition metal, pre-activation of the electrophile, or the exclusion of air and moisture. nih.gov Furthermore, photosensitized, metal-free aminosulfonylation of alkenes has been developed, providing a green chemistry approach to related β-amido sulfone structures. rsc.org

Table 2: Overview of Novel Metal-Free Sulfonamide Synthesis
MethodKey Reagents/SystemMechanism HighlightsKey AdvantagesReference
Oxidative S-N CleavageN-hydroxy sulfonamide, Amine, I₂/TBHPOxidative cleavage of S-N bond followed by couplingMetal-free, eco-friendly solvent, mild conditions rsc.org
Dehydrative C-N CouplingPhenols, Primary Amines, Multifunctional ReagentInduced proximity and electronic activationNo transition metal, no pre-activation, air/moisture tolerant nih.gov
Photosensitized AminosulfonylationAlkenes, Carboxylic Acid Derivatives, Organic PhotosensitizerPhoto-induced radical processEnvironmentally friendly, utilizes light energy rsc.org

Solid-phase synthesis offers a powerful platform for the efficient, and often automated, preparation of compound libraries, including N-substituted alpha-amino acids. This technique is highly relevant for producing analogues of this compound. The general process, first reported for N-substituted glycine (B1666218) oligomers (peptoids) in 1992, involves anchoring a molecule to an insoluble polymer resin and carrying out sequential chemical reactions. nih.gov

For the synthesis of an N-sulfonylated amino acid, the process would typically involve:

Resin Loading: The C-terminus of an amino acid (e.g., 2-aminohexanoic acid) is covalently attached to a solid support, such as a rink amide or Wang resin.

Deprotection: If the amine is protected (e.g., with Fmoc or Boc), the protecting group is removed.

Sulfonylation: The free amine on the resin-bound amino acid is reacted with an excess of benzenesulfonyl chloride in the presence of a non-nucleophilic base.

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

Cleavage: The final N-sulfonylated amino acid is cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA).

This methodology allows for the rapid purification of intermediates by simple filtration and washing, and it is highly adaptable for creating a diverse range of analogues by varying the amino acid and sulfonyl chloride used in the synthesis. nih.govrsc.org

Chemo- and Regioselective Transformations of the Hexanoic Acid Moiety

Once this compound is synthesized, the hexanoic acid portion of the molecule offers sites for further functionalization. Such transformations must be chemo- and regioselective to avoid reacting with the sulfonamide group.

The carboxylic acid group is a prime target for modification. It can be selectively converted into esters, amides, or other derivatives using standard coupling agents (e.g., DCC, HBTU) or by first converting it to an acid chloride. The malonic ester synthesis provides a classic template for producing functionalized carboxylic acids, where the final decarboxylation step is critical. mdpi.com The formation of ammonium (B1175870) carboxylate salts via a simple acid-base reaction between the carboxylic acid and an amine is another valuable transformation, as these salts can serve as stable intermediates for subsequent amide bond formation. mdpi.com

For transformations on the aliphatic chain, modern catalytic methods are required. For instance, palladium-catalyzed hydrocarboxylation of terminal olefins with formic acid provides a highly regioselective method to synthesize linear carboxylic acids. organic-chemistry.orgresearchgate.net While this is more applicable to building the hexanoic acid chain from a shorter precursor, the principles of selective C-H functionalization are relevant for potential late-stage modifications of the hexyl chain, provided the catalyst and conditions are compatible with the existing sulfonamide functionality.

Design and Synthesis of this compound-Based Conjugates and Mimetics

The integration of this compound into larger biomolecular structures gives rise to conjugates and mimetics with tailored properties. These synthetic endeavors are aimed at creating novel compounds that can mimic or interact with biological systems. The benzenesulfonamide (B165840) group can influence the conformational preferences, solubility, and binding interactions of the resulting molecules.

Peptidomimetic Frameworks Incorporating Benzenesulfonamide Scaffolds

Peptidomimetics are compounds designed to replicate the structure and function of peptides. The incorporation of a this compound unit into a peptide sequence introduces a non-natural element that can enhance stability against enzymatic degradation and modulate biological activity. The synthesis of such peptidomimetics typically follows the principles of solid-phase peptide synthesis (SPPS), a cornerstone technique that allows for the stepwise assembly of amino acid residues on a solid support.

The general approach for constructing these peptidomimetic frameworks involves several key steps. Initially, a suitable solid support, such as a 2-chlorotrityl chloride resin, is selected. This type of resin is advantageous as it allows for the attachment of the first amino acid and subsequent cleavage of the final product under mild acidic conditions, which helps in preserving sensitive functional groups. The synthesis commences with the anchoring of an amino acid to the resin. Following this, the synthesis proceeds with sequential coupling and deprotection steps to elongate the peptide chain.

For the incorporation of the this compound moiety, it can be introduced as a pre-formed building block. This involves the synthesis of N-Fmoc-2-benzenesulfonamidohexanoic acid, which can then be used directly in standard SPPS protocols. Alternatively, 2-aminohexanoic acid (norleucine) can be incorporated into the peptide chain first, followed by the sulfonylation of its free amino group with benzenesulfonyl chloride on the solid support.

A variety of coupling reagents can be employed to facilitate the formation of the amide bonds between the amino acid residues. These reagents are crucial for activating the carboxylic acid group of the incoming amino acid to react with the free amino group of the resin-bound peptide. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. More advanced phosphonium (B103445) and aminium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), and (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HATU) are also widely used for their high efficiency, especially in cases of sterically hindered couplings. The choice of solvent, typically dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), is also critical as it needs to effectively solvate the resin and the growing peptide chain to ensure efficient reaction kinetics. researchgate.netnih.gov

The following table provides a representative overview of the types of building blocks and reagents that can be utilized in the solid-phase synthesis of peptidomimetics containing a this compound unit.

Building Block / ReagentFunction
2-Chlorotrityl chloride resinSolid support for peptide synthesis
Fmoc-L-amino acidsProtected amino acid building blocks
N-Fmoc-2-benzenesulfonamidohexanoic acidProtected non-natural amino acid building block
Piperidine in DMFReagent for Fmoc-deprotection
HATU/DIPEA in DMFCoupling reagent system for amide bond formation
Trifluoroacetic acid (TFA)Reagent for cleavage of the peptide from the resin

Glycoconjugate and Other Hybrid Structures Incorporating Sulfonamide Linkages

The synthetic strategies for creating these glycoconjugates can be varied. One common approach involves the preparation of a glycosyl donor, which is an activated form of the carbohydrate, and a glycosyl acceptor, which is the this compound derivative with a suitable functional group for attachment. For instance, the carboxylic acid of this compound can be coupled to an amino-functionalized sugar.

Alternatively, a "click chemistry" approach, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), can be employed. This would involve functionalizing the this compound derivative with a terminal alkyne and the carbohydrate with an azide (B81097) group (or vice versa). The subsequent click reaction provides a highly efficient and specific method for linking the two components via a stable triazole ring.

The synthesis of these hybrid structures can also be performed using enzymatic methods. Glycosyltransferases can be used to selectively transfer a sugar moiety from a donor substrate to a specific acceptor group on the this compound-containing scaffold. This approach offers the advantage of high regio- and stereoselectivity.

The table below outlines some of the key components and reactions involved in the synthesis of glycoconjugates and other hybrid structures incorporating this compound.

Reaction TypeKey Reagents/ComponentsLinkage Formed
Amide CouplingThis compound, Amino-functionalized sugar, Coupling reagents (e.g., HATU, HBTU)Amide bond
Click Chemistry (CuAAC)Alkyne-modified this compound derivative, Azide-modified carbohydrate, Cu(I) catalyst1,2,3-Triazole ring
Enzymatic GlycosylationGlycosyltransferase, Sugar donor (e.g., UDP-Galactose), Acceptor-functionalized this compound derivativeGlycosidic bond

Reactivity and Mechanistic Investigations of 2 Benzenesulfonamidohexanoic Acid

Chemical Transformations of the Sulfonamide Functional Group

The sulfonamide functional group (R-SO₂NH-R') is generally considered robust and relatively unreactive. However, certain transformations are well-established for this class of compounds. The acidic nature of the proton on the nitrogen atom allows for deprotonation by a suitable base. This anion can then participate in various reactions, such as alkylation or acylation, to modify the sulfonamide nitrogen.

Another potential reaction involves the cleavage of the sulfur-nitrogen bond. This typically requires harsh conditions, such as strong reducing agents or specific catalysts, and is not a common transformation under normal laboratory conditions. Reductive cleavage can lead to the corresponding amine and sulfinic acid derivatives.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) in 2-Benzenesulfonamidohexanoic acid is a versatile functional group capable of undergoing a wide range of transformations. Standard reactions include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, will yield the corresponding ester. This is a reversible reaction, and conditions can be manipulated to favor product formation.

Amide Formation: Coupling with an amine, often facilitated by a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), results in the formation of an amide bond.

Conversion to Acid Chloride: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) will convert the carboxylic acid to the more reactive acid chloride. This intermediate is a valuable precursor for the synthesis of esters, amides, and other acyl derivatives under milder conditions.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Salt Formation: As a typical carboxylic acid, it will react with bases (e.g., sodium hydroxide (B78521), potassium carbonate) to form the corresponding carboxylate salt.

A summary of potential reactions at the carboxylic acid moiety is presented in the table below.

Reagent(s)Product Type
Alcohol, Acid CatalystEster
Amine, Coupling AgentAmide
Thionyl Chloride (SOCl₂)Acid Chloride
Lithium Aluminum Hydride (LiAlH₄)Primary Alcohol
Base (e.g., NaOH)Carboxylate Salt

Aromatic Ring Functionalization and Reactivity Patterns

The benzene (B151609) ring of the benzenesulfonyl group is susceptible to electrophilic aromatic substitution reactions. The sulfonamide group is a deactivating, meta-directing group due to its electron-withdrawing nature. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur at the meta-position relative to the sulfonyl group.

The reaction conditions for these substitutions would likely need to be more forcing than for an unsubstituted benzene ring due to the deactivating effect of the sulfonyl group. For instance, nitration would typically require a mixture of concentrated nitric acid and sulfuric acid.

Conversely, nucleophilic aromatic substitution is generally not favored on this ring unless there are strong electron-withdrawing groups present at the ortho and/or para positions, which is not the case for the parent this compound.

Theoretical Studies of Reaction Mechanisms

Specific theoretical or computational studies on the reaction mechanisms of this compound are not readily found in the literature. However, mechanistic investigations of related N-benzenesulfonyl amino acids and sulfonamides in general can provide insights.

For instance, the mechanism of sulfonamide synthesis from an amine and a sulfonyl chloride is a well-understood nucleophilic acyl substitution-type reaction. For reactions involving the carboxylic acid, such as esterification, the mechanism involves initial protonation of the carbonyl oxygen to increase its electrophilicity, followed by nucleophilic attack by the alcohol.

Computational studies on related systems, such as benzenesulfonyl azides, have been used to elucidate reaction pathways, determine activation barriers, and predict product distributions. acs.org Similar theoretical approaches could be applied to this compound to model its reactivity in various chemical transformations, providing valuable mechanistic details that are currently lacking from experimental studies.

Molecular Interactions and Recognition Phenomena of 2 Benzenesulfonamidohexanoic Acid Derivatives

Fundamental Principles of Molecular Recognition by Benzenesulfonamides

The molecular recognition capabilities of benzenesulfonamide (B165840) derivatives are primarily dictated by the physicochemical properties of the sulfonamide functional group (-SO₂NH₂) and the attached phenyl ring. This scaffold engages with biological targets through a combination of well-defined non-covalent interactions.

A cornerstone of the benzenesulfonamide pharmacophore is its role as a potent zinc-binding group (ZBG). nih.gov In many metalloenzymes, such as carbonic anhydrases (CAs), the sulfonamide moiety coordinates directly to the Zn²⁺ ion located in the active site. tandfonline.comtandfonline.com This interaction is typically mediated by the deprotonated sulfonamide nitrogen, which acts as a strong Lewis base, anchoring the inhibitor to the enzyme's catalytic center.

Beyond metal coordination, hydrogen bonding is a critical determinant of binding affinity and specificity. The sulfonamide group contains both hydrogen bond donors (the -NH moiety) and acceptors (the two sulfonyl oxygens), allowing it to form robust hydrogen bond networks with amino acid residues in the protein's binding pocket. nih.gov For instance, one of the sulfonamide oxygens frequently forms a hydrogen bond with the backbone amide of key residues like threonine in carbonic anhydrases. rsc.org

Furthermore, the benzene (B151609) ring of the scaffold contributes significantly to binding through hydrophobic and van der Waals interactions. acs.org It often fits into hydrophobic pockets within the active site, making favorable contacts with nonpolar amino acid side chains. nih.govnih.gov The pattern of substitution on this ring can be modified to enhance these interactions or introduce new ones, a strategy often referred to as the "tail approach," which helps in achieving isoform-selective inhibition by reaching less conserved regions of the enzyme. nih.govnih.gov The collective effect of these interactions—metal coordination, hydrogen bonding, and hydrophobic contacts—underpins the molecular recognition process and the inhibitory potential of this class of compounds.

Enzyme Interaction Mechanisms of Benzenesulfonamide Structures

Benzenesulfonamide derivatives exhibit a variety of enzyme inhibition mechanisms, which are fundamental to their therapeutic applications. The specific mode of inhibition—be it competitive, non-competitive, or irreversible—depends on the inhibitor's structure and the topology of the target enzyme's active or allosteric sites.

Competitive inhibition is a common mechanism for benzenesulfonamide-based drugs. youtube.com In this modality, the inhibitor is structurally similar to the enzyme's natural substrate and binds reversibly to the active site, thereby preventing the substrate from binding. nih.gov This type of inhibition is characterized by an increase in the apparent Michaelis constant (Km) with no change in the maximum reaction velocity (Vmax).

The classic example of competitive inhibition by sulfonamides is their antibacterial action, where they act as structural analogs of para-aminobenzoic acid (PABA). nih.govresearchgate.net This similarity allows them to bind to the active site of dihydropteroate (B1496061) synthetase, an enzyme crucial for folic acid synthesis in bacteria, thus blocking the metabolic pathway. nih.govyoutube.com

Many benzenesulfonamide derivatives have been developed as competitive inhibitors for other enzymes as well. For instance, certain propanamide-sulfonamide conjugates have been identified as competitive inhibitors of urease. frontiersin.org Kinetic studies of these compounds confirmed their competitive mode, where they vie with urea (B33335) for access to the enzyme's active site. frontiersin.org Similarly, numerous inhibitors of carbonic anhydrases, acetylcholinesterase, and α-glycosidase operate through a competitive mechanism, with their inhibitory potency often quantified by the inhibition constant (Ki). tandfonline.comfrontiersin.orgtandfonline.com

Table 1: Examples of Competitively Inhibited Enzymes by Benzenesulfonamide Derivatives

Derivative ClassTarget EnzymeInhibition DetailsReference
Propanamide-SulfonamidesUreaseKinetic studies confirmed a competitive mode of inhibition. frontiersin.org
SulfonamidesDihydropteroate SynthetaseAct as structural analogs of the natural substrate PABA, competing for the active site. youtube.comnih.gov
Beta-lactam Substituted BenzenesulfonamidesAcetylcholinesterase (AChE)Potent inhibition with Ki values ranging from 30.95 to 154.50 nM. tandfonline.com
Amine Sulfonamidesα-GlycosidaseThe most potent derivatives showed Ki values in the micromolar range. tandfonline.com

In contrast to competitive inhibition, non-competitive inhibition occurs when an inhibitor binds to the enzyme at a site distinct from the active site, known as an allosteric site. microbenotes.com This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency without preventing the substrate from binding to the active site. In this model, the Vmax of the reaction is lowered, while the Km remains unchanged. tandfonline.com

Allosteric inhibition is a key mechanism for regulating enzyme activity in biological systems. microbenotes.com Benzenesulfonamide derivatives have been designed to exploit this mechanism. For example, benzoxazole (B165842) benzenesulfonamides were identified as novel allosteric inhibitors of fructose-1,6-bisphosphatase, binding to a distinct allosteric site and not the substrate-binding site.

Kinetic studies are essential to distinguish between different inhibition modalities. Studies on novel beta-lactam substituted benzenesulfonamides have revealed that derivatives can exhibit either competitive or noncompetitive inhibition modes against various enzymes, highlighting how structural modifications can alter the mechanism of action. researchgate.net The identification of allosteric sites provides an attractive alternative for drug design, as these sites are often less conserved than active sites, potentially leading to greater inhibitor selectivity.

Irreversible inhibition occurs when an inhibitor forms a stable, often covalent, bond with the enzyme, permanently deactivating it. nih.gov A sophisticated form of this is suicide inhibition, also known as mechanism-based inactivation. wikipedia.org In this process, the inhibitor is designed as an unreactive substrate analog that binds to the enzyme's active site. sigmaaldrich.com The enzyme then initiates its normal catalytic cycle, which transforms the inhibitor into a highly reactive species. This newly formed reactive molecule then attacks a nearby amino acid residue, forming a covalent bond and leading to irreversible inactivation. wikipedia.orgsigmaaldrich.com

This "Trojan horse" approach offers high specificity because the inhibitor is only activated by the target enzyme. d-nb.info While the benzenesulfonamide scaffold itself is typically associated with reversible inhibition, it can be functionalized to create suicide inhibitor analogs. By incorporating latent reactive groups into the "tail" portion of a benzenesulfonamide derivative, it is possible to design molecules that, after initial binding guided by the sulfonamide headgroup, undergo enzyme-catalyzed activation to achieve irreversible covalent modification. For example, analogs could be designed to form electrophilic species like unsaturated carbonyl compounds or imines upon enzymatic processing, which then covalently link to nucleophilic residues in the active site. wikipedia.org Such a strategy could produce highly potent and specific inhibitors for therapeutic use.

Ligand Binding Site Characterization via Computational Methods

Computational methods are indispensable tools for elucidating the binding modes of 2-benzenesulfonamidohexanoic acid derivatives at the atomic level. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR), and molecular dynamics (MD) simulations provide profound insights into ligand-protein interactions. tandfonline.comresearchgate.net

Molecular docking is widely used to predict the preferred orientation of a ligand when bound to a protein target. nih.govnih.gov For benzenesulfonamide derivatives, docking studies consistently show the sulfonamide moiety positioned deep within the active site, often coordinating with a catalytic metal ion like Zn²⁺ in carbonic anhydrases. tandfonline.comtandfonline.com These studies also map the crucial hydrogen bonds and hydrophobic interactions between the inhibitor and specific amino acid residues. For example, docking of benzenesulfonamide analogs into the TrkA kinase receptor identified stabilizing hydrophobic interactions with Tyr₃₅₉, Ser₃₇₁, and Ile₃₇₄, and charged interactions with Gln₃₆₉. nih.govtuni.fi Similarly, studies on carbonic anhydrase IX inhibitors revealed key interactions with residues such as Gln92, Asn66, and His68. rsc.org

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For benzenesulfonamide derivatives, 3D-QSAR studies like CoMFA and CoMSIA have successfully created predictive models based on steric, electrostatic, and hydrophobic fields. tandfonline.com These models generate contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease inhibitory activity, guiding the design of more potent analogs. tandfonline.comtandfonline.com

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, assessing the stability of the predicted binding pose and the persistence of key interactions. rsc.org MD simulations on benzenesulfonamide complexes have been used to confirm the stability of docking results and analyze parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), affirming the stable binding of the ligand in the active site. rsc.orgresearchgate.net

Table 2: Computationally Identified Interactions for Benzenesulfonamide Derivatives

Derivative/CompoundTarget ProteinKey Interacting ResiduesInteraction TypeComputational MethodReference
Compound AL106TrkATyr₃₅₉, Ser₃₇₁, Ile₃₇₄HydrophobicMolecular Docking nih.govtuni.fi
Compound AL106TrkAGln₃₆₉Charged InteractionMolecular Docking nih.govtuni.fi
Triazole Benzenesulfonamide (Cmpd 27)Carbonic Anhydrase IXGln92, Thr200, Asn66, His68Hydrogen Bonding, HydrophobicMolecular Docking, MD Simulation rsc.org
Benzenesulfonamide (Cmpd 5a)CXCR4Asp97Salt BridgeMolecular Docking nih.gov
Benzenesulfonamide (Cmpd 5a)CXCR4Arg188Hydrogen BondMolecular Docking nih.gov
Thiazolidinone BenzenesulfonamideCarbonic Anhydrase IXVal130Hydrophobic/van der WaalsMolecular Docking mdpi.com

Hydrogen Bonding Networks and Supramolecular Assembly in Benzenesulfonamido-Amino Acid Conjugates

Beyond their interactions with protein targets, benzenesulfonamido-amino acid conjugates, including this compound, can engage in self-recognition to form ordered, higher-order structures. This process, known as supramolecular assembly, is driven by specific and directional non-covalent interactions, with hydrogen bonding playing a preeminent role.

The crystal structure of 2-benzenesulfonamido-3-hydroxypropanoic acid, a related compound, demonstrates how these molecules organize in the solid state. nih.govnih.gov The structure is characterized by an extensive network of hydrogen bonds. These include intermolecular O—H···O interactions involving the carboxylic acid group, N—H···O interactions from the sulfonamide's NH group to a neighboring sulfonyl or carboxyl oxygen, and weaker C—H···O bonds. nih.govnih.gov

This intricate web of hydrogen bonds links individual molecules together, often forming two-dimensional polymeric sheets or other well-defined architectures. nih.govnih.gov The amino acid portion of the conjugate is crucial, providing the carboxylic acid and the amide linker, both of which are key participants in the hydrogen bonding network. The chirality and nature of the amino acid side chain can further influence the packing and final geometry of the supramolecular assembly. The propensity for self-assembly is a key feature of amino acid derivatives and is fundamental to the formation of soft materials and understanding molecular organization.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Separation Techniques (e.g., HPLC, GC) for Compound Purity and Analysis

Chromatographic techniques are fundamental in assessing the purity of synthesized compounds like 2-Benzenesulfonamidohexanoic acid and in analyzing its presence in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile and thermally sensitive organic compounds. For sulfonamides and related acidic compounds, reversed-phase HPLC is often employed. The separation mechanism is based on the differential partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. The elution of acidic compounds such as this compound can be controlled by adjusting the pH and the organic modifier (e.g., acetonitrile) content of the mobile phase. helixchrom.com For similar aromatic sulfonic acids, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has proven effective in achieving good retention and peak shape. helixchrom.com The use of a mass spectrometer as a detector (LC-MS) is particularly advantageous as it allows for peak tracking and purity assessment, which can be challenging with standard UV detectors alone. nih.gov

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While direct analysis of this compound by GC may be challenging due to its polarity and potential for thermal degradation, derivatization can be employed to increase its volatility. For instance, esterification of the carboxylic acid group would make it more amenable to GC analysis. GC, often coupled with a mass spectrometer (GC-MS), provides excellent separation efficiency and allows for the identification and quantification of the compound and any volatile impurities. researchgate.net

A comparative table of these techniques for the analysis of this compound is presented below:

TechniquePrincipleApplicability for this compoundKey Parameters
HPLC Differential partitioning between a stationary and a liquid mobile phase.High, particularly with reversed-phase or mixed-mode columns. helixchrom.comMobile phase composition (pH, organic modifier), column type.
GC Partitioning between a stationary phase and a gaseous mobile phase.Possible with derivatization to increase volatility.Column temperature, carrier gas flow rate, derivatizing agent.

Mass Spectrometry for Structural Elucidation and Molecular Weight Determination

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound.

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques. ESI is a soft ionization method particularly well-suited for polar molecules like this compound, as it typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, directly providing the molecular weight. researchgate.net For instance, a related sulfonamide derivative was found to have an accurate mass assigned at m/z 270.07, corresponding to its molecular formula. researchgate.net The molecular weight of benzenesulfonic acid, a related parent compound, is 158.175 g/mol . nist.gov

Tandem Mass Spectrometry (MS/MS) provides further structural information through fragmentation analysis. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced that can be used to piece together the molecule's structure. nih.gov This technique is crucial for confirming the connectivity of the benzenesulfonyl group, the amide linkage, and the hexanoic acid chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the definitive structural and conformational analysis of organic molecules in solution. uobasrah.edu.iq

¹H NMR (Proton NMR) provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, one would expect to see characteristic signals for the aromatic protons on the benzene (B151609) ring, the proton on the nitrogen of the sulfonamide, the alpha-proton on the chiral center, and the protons of the hexanoic acid chain. researchgate.netchemicalbook.comchemicalbook.com The chemical shifts and coupling constants of these protons provide detailed structural information. researchgate.net

¹³C NMR (Carbon-13 NMR) reveals the different carbon environments within the molecule. Each unique carbon atom in this compound will give a distinct signal, allowing for the confirmation of the carbon skeleton. researchgate.nethmdb.ca

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between protons and between protons and carbons, respectively. hmdb.ca These experiments are invaluable for unambiguously assigning all the signals in the ¹H and ¹³C NMR spectra and thus confirming the complete structure of the molecule. nih.gov Furthermore, advanced NMR techniques can be used to study the conformational dynamics of the molecule in solution, providing insights into its three-dimensional shape and flexibility. auremn.org.brnih.gov

Below is a table of predicted NMR data for this compound based on related structures:

NucleusPredicted Chemical Shift Range (ppm)Multiplicity
¹H
Aromatic Protons7.5 - 8.0Multiplet
NH ProtonVariableSinglet (broad)
α-CH Proton3.5 - 4.5Multiplet
CH₂ Protons (Hexanoic chain)0.8 - 2.5Multiplets
COOH Proton10 - 13Singlet (broad)
¹³C
Aromatic Carbons120 - 140
Carbonyl Carbon170 - 180
α-Carbon50 - 60
Alkyl Carbons20 - 40

Spectrophotometric Methods for Interaction Studies (e.g., UV-Vis, Fluorescence)

Spectrophotometric methods are employed to study the electronic transitions within the molecule and its interactions with other species.

UV-Visible (UV-Vis) Spectroscopy provides information about the chromophores present in the molecule. msu.edu The benzene ring in this compound is a strong chromophore, and its UV-Vis spectrum would be expected to show characteristic absorption bands related to the π-π* electronic transitions of the aromatic system. up.ac.za The position and intensity of these bands can be influenced by the solvent and by interactions with other molecules, making UV-Vis spectroscopy a useful tool for studying binding events. up.ac.za

Fluorescence Spectroscopy can be used if the molecule or a complex it forms is fluorescent. While simple benzenesulfonamides are not typically highly fluorescent, their interaction with fluorescent probes or biological macromolecules can lead to changes in fluorescence intensity or wavelength, providing a sensitive method for studying these interactions. mdpi.com For example, the intrinsic fluorescence of aromatic amino acids in proteins can be quenched or enhanced upon binding of a ligand like this compound. mdpi.com

X-ray Crystallography for Solid-State Structural Determination

X-ray Crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov To perform this analysis, a single crystal of this compound is required. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density map of the molecule, from which the positions of all atoms can be determined with high accuracy.

Computational Chemistry and in Silico Approaches to 2 Benzenesulfonamidohexanoic Acid

Quantum Mechanical (QM) Studies on Electronic Structure and Reactivity

While specific quantum mechanical studies on 2-Benzenesulfonamidohexanoic acid are not extensively documented in publicly available literature, the electronic structure and reactivity of the broader class of benzenesulfonamide (B165840) derivatives are subjects of theoretical investigation. These studies often employ Density Functional Theory (DFT) and other ab initio methods to elucidate the distribution of electrons within the molecule and to predict its chemical behavior.

Key insights from these QM studies on benzenesulfonamide analogs include the determination of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity.

Furthermore, these calculations reveal the electrostatic potential on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For instance, the oxygen atoms of the sulfonyl group and the carboxylic acid moiety in this compound are expected to be regions of high electron density, making them potential sites for interaction with positively charged residues in a biological target. Conversely, the hydrogen atom of the sulfonamide group is typically acidic and can act as a hydrogen bond donor. These fundamental electronic properties are crucial for understanding the non-covalent interactions that underpin molecular recognition and binding.

Molecular Docking and Dynamics Simulations for Ligand-Protein Binding Site Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of ligands, such as this compound and its analogs, to protein targets. These methods are instrumental in identifying potential binding sites, predicting binding affinities, and understanding the dynamic nature of the ligand-protein complex.

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a protein, providing insights into the binding mode and the key interactions that stabilize the complex. For benzenesulfonamide derivatives, docking studies have been widely employed to investigate their interactions with a variety of protein targets. These studies often reveal the importance of the sulfonamide group in forming crucial hydrogen bonds with the protein's active site residues.

Following docking, MD simulations can be used to assess the stability of the predicted binding pose and to explore the conformational changes that may occur upon ligand binding. nih.gov MD simulations provide a dynamic picture of the system, allowing researchers to observe the flexibility of both the ligand and the protein over time. nih.gov This information is vital for a more accurate estimation of binding free energies and for understanding the entropic contributions to binding.

Numerous studies have successfully applied these techniques to various benzenesulfonamide analogs, targeting a range of proteins. The results of these studies are often summarized in terms of docking scores and predicted binding energies, which provide a semi-quantitative measure of binding affinity.

Benzenesulfonamide DerivativeProtein TargetKey Interacting ResiduesPredicted Binding Affinity/ScoreReference
AL106TrkATyr359, Ser371, Ile374, Gln369- tuni.fi
AL107TrkA-Acceptable binding energy tuni.fi
Various derivativesSmyd3-Lower Ki compared to known inhibitors matilda.science
Thiazole and oxazole (B20620) derivativesProtein Tyrosine Phosphatase-1B (PTP1B)Asp181- nih.gov

Structure-Activity Relationship (SAR) Theoretical Modeling for Benzenesulfonamide Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For benzenesulfonamide analogues, theoretical SAR modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) studies, plays a crucial role in identifying the key molecular features responsible for their therapeutic effects. tuni.firesearchgate.net

These models use statistical methods to correlate variations in the chemical structure of a series of compounds with their measured biological activity. The descriptors used in these models can be derived from the 2D or 3D structure of the molecules and can include electronic, steric, and hydrophobic properties.

For benzenesulfonamide derivatives, SAR studies have highlighted several important structural features:

The Sulfonamide Moiety: This group is often critical for activity, typically acting as a key hydrogen bond donor and/or acceptor, anchoring the ligand in the active site of the target protein. nih.gov

The Benzene (B151609) Ring: Substituents on the benzene ring can significantly modulate activity. The nature, position, and size of these substituents can influence binding affinity, selectivity, and pharmacokinetic properties. nih.gov

The "Tail" Group: The substituent attached to the sulfonamide nitrogen (in the case of this compound, the hexanoic acid chain) can explore different regions of the binding pocket and contribute to specificity and potency. Modifications to this part of the molecule are often well-tolerated and can be used to fine-tune the compound's properties. nih.gov

QSAR models can provide predictive equations that are useful for designing new analogues with potentially improved activity. tuni.fi These models help to rationalize the observed activities of existing compounds and guide the synthesis of new derivatives with a higher probability of success.

Prediction of Conformational Preferences and Related Molecular Properties

The three-dimensional conformation of a molecule is intimately linked to its biological activity. The ability of a ligand to adopt a specific low-energy conformation that is complementary to the binding site of a protein is a prerequisite for effective binding. Computational methods can be used to predict the conformational preferences of molecules like this compound and to calculate various molecular properties that are dependent on these conformations.

For flexible molecules, identifying the bioactive conformation—the conformation the molecule adopts when bound to its target—is a key challenge. Computational techniques such as conformational searches and molecular dynamics simulations can be used to explore the potential energy surface of a molecule and identify its low-energy conformers.

Future Research Directions and Unexplored Avenues for 2 Benzenesulfonamidohexanoic Acid Chemistry

Emerging Synthetic Methodologies for Complex Analogues

The development of novel synthetic routes is paramount to exploring the full potential of 2-Benzenesulfonamidohexanoic acid derivatives. Future efforts will likely concentrate on creating structurally diverse analogues with enhanced or entirely new functionalities.

Key areas of focus will include:

Asymmetric Synthesis: While the parent compound is chiral, developing stereoselective methods for synthesizing more complex analogues with multiple stereocenters is a significant challenge. Future methodologies may employ chiral auxiliaries, organocatalysis, or transition-metal-catalyzed asymmetric reactions to achieve high enantiomeric and diastereomeric purity. drexel.edu The use of readily available chiral starting materials, such as (1S)-(+)-10-camphorsulfonamide, has proven effective in the synthesis of other chiral sulfonamides and could be adapted for this purpose. drexel.edu

Late-Stage Functionalization: The ability to modify the aromatic ring or the hexanoic acid chain in the final stages of synthesis is highly desirable. Techniques like C-H activation could enable the introduction of various substituents onto the benzene (B151609) ring, allowing for rapid generation of a library of analogues. This approach would facilitate the exploration of structure-activity relationships.

Combinatorial and Fragment-Based Approaches: The synthesis of focused libraries of this compound derivatives can be accelerated through combinatorial chemistry. By combining different sulfonyl chlorides and amino acid derivatives, a wide array of compounds can be produced. Furthermore, fragment-based drug discovery (FBDD) principles can be applied, where smaller fragments representing the benzenesulfonamide (B165840) and hexanoic acid moieties are optimized before being linked.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing flow-based procedures for the synthesis of this compound and its analogues could streamline their production and enable more efficient optimization of reaction conditions.

A comparative look at emerging synthetic strategies is presented below:

MethodologyKey AdvantagesPotential Application to this compound Analogues
Asymmetric CatalysisHigh enantioselectivity, catalytic nature.Synthesis of diastereomerically pure analogues with multiple chiral centers.
C-H ActivationAtom economy, late-stage functionalization.Introduction of diverse functional groups on the benzene ring.
Flow ChemistryEnhanced safety, scalability, and control.Efficient and scalable production of the core scaffold and its derivatives.
Combinatorial SynthesisRapid generation of large libraries.Exploration of a wide chemical space for biological screening.

Exploration of Novel Molecular Recognition Mechanisms

Understanding how this compound and its derivatives interact with biological macromolecules is crucial for designing compounds with specific functions. wiley.com Future research will likely move beyond simple binding assays to elucidate the detailed molecular recognition mechanisms.

Unexplored avenues include:

Allosteric Modulation: Investigating whether these compounds can act as allosteric modulators of enzymes or receptors is a promising area. Allosteric modulators bind to a site distinct from the active site, offering a more subtle and potentially more selective mode of action.

Protein-Protein Interaction (PPI) Inhibition: The structural features of this compound may be suitable for disrupting PPIs, which are implicated in numerous diseases. The combination of a rigid aromatic group and a flexible aliphatic chain could mimic key features of protein interfaces.

Ion Transport: The carboxylic acid moiety suggests a potential role in interacting with ion channels or transporters. Research could explore whether these compounds can facilitate or inhibit the transport of ions across cell membranes.

Self-Assembly and Supramolecular Chemistry: The ability of these molecules to self-assemble into larger, ordered structures through non-covalent interactions like hydrogen bonding and π-stacking is an intriguing possibility. Such supramolecular assemblies could have novel material or biological properties.

Advancements in Integrated Theoretical and Analytical Characterization Paradigms

To fully understand the structure-function relationships of this compound analogues, a combination of advanced analytical techniques and computational modeling will be essential.

Future characterization will likely involve:

Cryo-Electron Microscopy (Cryo-EM): For studying the interaction of these compounds with large protein complexes, cryo-EM can provide high-resolution structural information that is often difficult to obtain with traditional X-ray crystallography.

Advanced Mass Spectrometry (MS) Techniques: Techniques like ion mobility-mass spectrometry (IM-MS) can provide information not only on the mass of a molecule but also on its three-dimensional shape. nih.gov This is particularly useful for distinguishing between different isomers and conformational states. nih.gov Native mass spectrometry can be used to study the non-covalent interactions of these compounds with their biological targets in a near-native state.

In-cell NMR Spectroscopy: This technique allows for the study of molecular interactions within the complex environment of a living cell, providing more biologically relevant data than traditional in vitro methods.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid computational methods can provide a detailed understanding of reaction mechanisms and binding events at an electronic level. QM/MM simulations can be used to model the binding of this compound derivatives to their targets, predict binding affinities, and elucidate the key interactions driving recognition.

Machine Learning and Artificial Intelligence (AI): AI-driven approaches can be used to analyze large datasets from high-throughput screening, predict the properties of virtual compounds, and identify promising candidates for synthesis and testing. This can significantly accelerate the discovery and optimization process.

An overview of advanced characterization techniques is provided below:

TechniqueInformation ProvidedRelevance to this compound Research
Cryo-Electron MicroscopyHigh-resolution structure of large biomolecular complexes.Elucidating the binding mode of analogues to complex protein targets.
Ion Mobility-Mass SpectrometryMass, shape, and conformational information.Differentiating isomers and studying conformational changes upon binding.
In-cell NMR SpectroscopyMolecular interactions in a cellular environment.Obtaining biologically relevant data on target engagement and mechanism.
QM/MM SimulationsDetailed electronic and energetic information on binding.Predicting binding affinities and understanding molecular recognition.
Machine Learning/AIPredictive modeling from large datasets.Accelerating the discovery and optimization of new analogues.

Q & A

Q. How can researchers design a robust protocol for studying metabolic pathways of 2-benzensulfonamidohexanoic acid?

  • Methodological Answer : Use 14C^{14} \text{C}-labeled compound in hepatocyte incubations. Identify metabolites via LC-MS/MS with stable isotope tracing. Compare metabolic profiles across species (e.g., human vs. rat microsomes). Validate findings with recombinant CYP450 isoforms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.